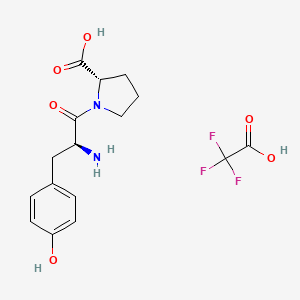
TYR-PRO TFA Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TYR-PRO TFA Salt is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino acid derivative and a trifluoroacetic acid moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the consistent manufacture of the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Applications in Peptide Synthesis and Purification
2.1 Peptide Synthesis
TFA is commonly used in solid-phase peptide synthesis (SPPS) to cleave peptides from resin supports. The process involves the use of TFA to remove protecting groups, allowing for the release of the synthesized peptide while maintaining its integrity. This method is highly efficient and widely adopted in peptide chemistry.
2.2 Purification Techniques
TFA salts are integral to purification techniques such as high-performance liquid chromatography (HPLC). For instance, TFA is employed in preparative reversed-phase HPLC to enhance the separation of synthetic peptides from impurities. Its use allows for better resolution and yield during purification processes .
| Technique | Application | Benefits |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Cleavage of peptides from resin | Efficient removal of protecting groups |
| Reversed-Phase HPLC | Purification of synthetic peptides | Improved resolution and yield |
Analytical Applications
3.1 Detection of Residual TFA
The determination of residual TFA in purified peptides is crucial for ensuring product safety and efficacy. Advanced techniques such as ion chromatography allow for sensitive detection of TFA levels, with method detection limits reported as low as 10 ng/mL . This capability is essential for regulatory compliance in pharmaceutical applications.
3.2 Molecular Probing
Recent studies have explored the use of TFA as a molecular probe in biophysical research. It has been shown to modulate biocoacervation processes, providing insights into protein interactions and stability under dense phase conditions . This application highlights the versatility of TFA salts beyond traditional roles in synthesis and purification.
Case Studies
4.1 Synthesis of Constrained Cyclic Peptides
A notable study demonstrated the synthesis of constrained L-cyclo-tetrapeptides using β-thiolactones prepared as TFA salts. The researchers optimized cyclization conditions to achieve high yields without complications typically associated with conventional methods . This approach underscores the utility of TYR-PRO TFA salt in developing novel peptide structures with potential therapeutic applications.
4.2 Neuropharmacology Research
This compound is also relevant in neuropharmacology, particularly in studies involving endomorphins, which are neuropeptides acting on μ-opioid receptors. The characterization of endomorphin-2 as a trifluoroacetate salt has facilitated research into its pharmacological properties . Such insights are crucial for developing new analgesics based on endogenous opioid peptides.
Wirkmechanismus
The mechanism of action of (2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: A similar amino acid derivative with comparable biological activities.
Pyrrolidine-2-carboxylic acid: Another related compound with distinct chemical properties and applications.
Uniqueness
(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid is unique due to its combination of an amino acid derivative and a trifluoroacetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
51871-48-8 |
|---|---|
Molekularformel |
C16H19F3N2O6 |
Molekulargewicht |
392.33 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H18N2O4.C2HF3O2/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20;3-2(4,5)1(6)7/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20);(H,6,7)/t11-,12-;/m0./s1 |
InChI-Schlüssel |
AJBCCKNIUICQSQ-FXMYHANSSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O.C(=O)(C(F)(F)F)O |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O.C(=O)(C(F)(F)F)O |
Sequenz |
YP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















